
2-Chloro-1-(difluoromethyl)-4-fluorobenzene
Overview
Description
Enflurane is a halogenated inhalational anesthetic agent used for the induction and maintenance of anesthesia and for analgesia during labor and delivery . It’s a clear, colorless liquid with a mild, sweet odor .
Molecular Structure Analysis
The molecular structure of Enflurane is represented by the formula CHF₂OCF₂CHClF . The molecular weight is 184.5 .Physical And Chemical Properties Analysis
Enflurane is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 56.8°C and a density of 1.50 g cm-3 at room temperature .Scientific Research Applications
Organometallic Chemistry and Catalysis
2-Chloro-1-(difluoromethyl)-4-fluorobenzene and its derivatives are increasingly recognized for their roles in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring alters its electronic properties, making these compounds less prone to π-electron donation. This characteristic allows them to serve as weakly coordinating solvents or ligands that can be easily displaced, facilitating various catalytic processes. Studies have explored the binding strengths and reactivity patterns of such fluorinated benzenes in complexation with metal centers, providing insights into their potential applications in synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
Fluorination Techniques
The compound and related structures have been used to develop novel fluorination techniques. For instance, a practical approach for the fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been demonstrated, showcasing the versatility of such fluorinated benzenes in synthetic chemistry. This method highlights the ease and high yield with which fluorinated products can be obtained from 1,3-dicarbonyl compounds, opening new avenues for the synthesis of fluorinated organic molecules (Kitamura, Kuriki, Morshed, & Hori, 2011).
Solid-State Interactions
Investigations into the solid-state structures of fluorinated benzenes reveal the importance of C−H···F−C interactions. Such studies are crucial for understanding the weak acceptor capabilities of the C−F group, which can influence molecular packing and interaction patterns in crystalline materials. The analysis of these interactions, compared to those involving C−H···O and C−H···N, helps elucidate the structural roles played by fluorine atoms in determining the physical properties of materials (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).
Electrochemical Fluorination
The compound's derivatives have been explored in the context of electrochemical fluorination, a process that involves the substitution of hydrogen atoms in aromatic compounds with fluorine atoms using electrochemical methods. This technique is significant for the production of highly fluorinated aromatic compounds, which are valuable in various industrial and pharmaceutical applications. Research in this area includes the study of mechanisms and optimization of conditions for efficient fluorination, contributing to the development of greener and more sustainable chemical processes (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBUYSAQGBJZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375610 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(difluoromethyl)-4-fluorobenzene | |
CAS RN |
845866-83-3 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



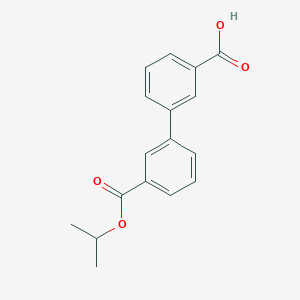
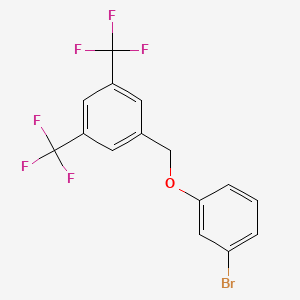
![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)
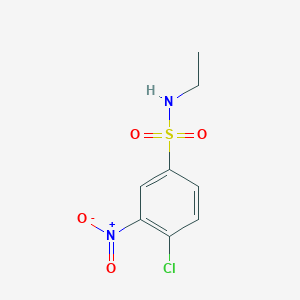
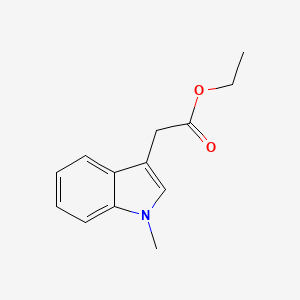
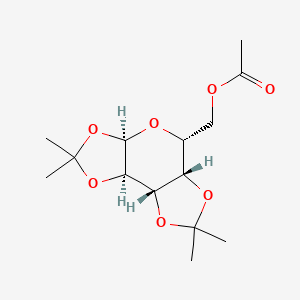
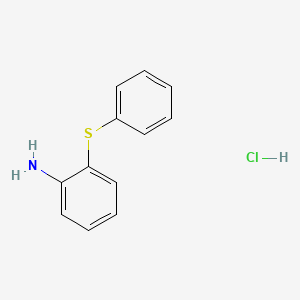
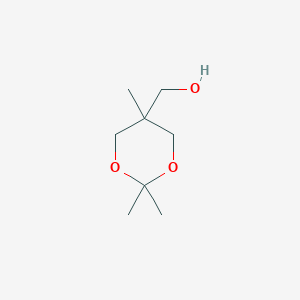
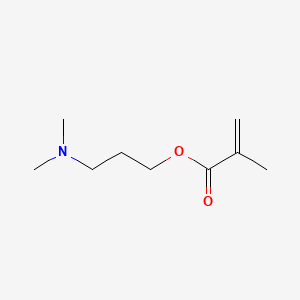

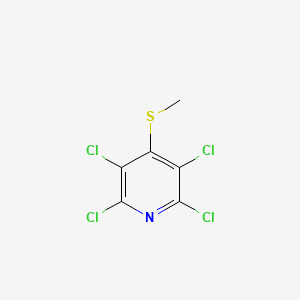

![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)
